molecular formula C8H18ClNO B1419432 2-(Cyclohexyloxy)ethylamine hydrochloride CAS No. 1193387-70-0

2-(Cyclohexyloxy)ethylamine hydrochloride

Cat. No. B1419432
M. Wt: 179.69 g/mol
InChI Key: ODXZQIXNOIOPRY-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)ethylamine Hydrochloride (CAS# 1193387-70-0) is a useful research chemical . It is a heterocyclic organic compound with a molecular weight of 179.69 and a molecular formula of C8H18ClNO .


Molecular Structure Analysis

The IUPAC name for this compound is 2-cyclohexyloxyethanamine;hydrochloride . The canonical SMILES representation is C1CCC(CC1)OCCN.Cl . The InChI Key is ODXZQIXNOIOPRY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 179.69 . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Chemical Interactions and Capture Applications The compound ethylamine hydrochloride (EaCl), related to 2-(Cyclohexyloxy)ethylamine hydrochloride, has been found to form deep eutectic solvents (DESs) with phenol, featuring notably low viscosity. The strong hydrogen-bond donating abilities of EaCl and phenol provide dual active sites for robust interaction with ammonia (NH3), leading to high capacities of NH3 absorption even at low pressures. This unprecedented finding highlights the potential of EaCl in chemical capture applications (Jiang et al., 2020).

Antibacterial Applications In another study, ethylamine hydrochloride was utilized to synthesize ethylamine hydroxyethyl chitosan (EHCs), a derivative from chitosan. The resulting EHCs demonstrated good water solubility across a range of molecular weights and exhibited antibacterial activities against Escherichia coli (E. coli), as confirmed by optical density methods. This showcases the potential use of ethylamine hydrochloride-related compounds in creating antibacterial agents (Xie et al., 2007).

Safety And Hazards

The compound is harmful if swallowed . Other safety data include hazard statements: H302-H315-H319-H335 .

Future Directions

2-(Cyclohexyloxy)ethylamine Hydrochloride is currently offered for experimental and research use . Its future applications will depend on the outcomes of these research studies.

properties

IUPAC Name

2-cyclohexyloxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h8H,1-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXZQIXNOIOPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672571
Record name 2-(Cyclohexyloxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexyloxy)ethylamine hydrochloride

CAS RN

1193387-70-0
Record name 2-(Cyclohexyloxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-aminoethoxy)cyclohexane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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